An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanol: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 4-(4-Chlorophenyl)cyclohexanol, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, validated synthesis protocols, and spectroscopic signature. The insights herein are grounded in established chemical principles to support advanced research and development applications.
Introduction and Strategic Importance
4-(4-Chlorophenyl)cyclohexanol is a disubstituted cycloalkane derivative featuring a chlorophenyl group and a hydroxyl moiety. Its structural framework is of significant interest in medicinal chemistry, primarily serving as a versatile scaffold and precursor for the synthesis of more complex, biologically active molecules. The precise arrangement of its functional groups—specifically the stereochemistry of the hydroxyl group relative to the chlorophenyl substituent (cis/trans isomerism)—is often a critical determinant of the pharmacological activity of its derivatives.
The lipophilic chlorophenyl group combined with the polar hydroxyl function on a conformationally flexible cyclohexane ring makes this molecule a valuable building block. It is a known intermediate in the synthesis of various compounds, including potential analgesics and other therapeutic agents[1]. Understanding its chemical properties, reactivity, and synthetic pathways is therefore essential for its effective utilization in drug discovery and process development.
Molecular Structure and Chemical Identity
The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers.
Chemical Structure and Isomerism
The structure consists of a cyclohexane ring substituted at the 1-position with a hydroxyl group (-OH) and at the 4-position with a 4-chlorophenyl group. Due to the substituted cyclohexane ring, 4-(4-Chlorophenyl)cyclohexanol exists as two geometric isomers: cis and trans.
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Trans-isomer: The hydroxyl group and the chlorophenyl group are on opposite sides of the cyclohexane ring's plane (one axial, one equatorial in the most stable chair conformation).
-
Cis-isomer: The hydroxyl group and the chlorophenyl group are on the same side of the ring's plane (both equatorial or both axial).
The trans isomer is generally of greater interest in pharmaceutical synthesis due to its specific stereochemical configuration, which often imparts the desired biological activity in the final active pharmaceutical ingredient (API)[2].
Caption: 2D Structure of 4-(4-Chlorophenyl)cyclohexanol.
Core Identifiers
Summarizing the key identifiers for this compound provides a standardized basis for its reference in literature and databases.
| Identifier | Value | Source |
| CAS Number | 930766-09-9 | [3][4] |
| Molecular Formula | C₁₂H₁₅ClO | [3][4] |
| Molecular Weight | 210.70 g/mol | [3][4] |
| MDL Number | MFCD11850098 | [4] |
| IUPAC Name | 4-(4-chlorophenyl)cyclohexan-1-ol | N/A |
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for process development and formulation.
| Property | Value | Notes |
| Appearance | White to off-white solid | Based on related compounds[1]. |
| Melting Point | Data not consistently available. | The precursor ketone melts at 138-141 °C[5]. The alcohol's melting point will differ and depends on isomeric purity. |
| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polar hydroxyl group. |
| Solubility | Soluble in organic solvents like methanol, chloroform, and diethyl ether.[1][6] | The hydrophobic chlorophenyl and cyclohexane moieties dominate, while the hydroxyl group provides some polarity. Limited solubility in water is expected.[7] |
Synthesis and Methodologies
The synthesis of 4-(4-chlorophenyl)cyclohexanol is most commonly and efficiently achieved via the reduction of its corresponding ketone precursor, 4-(4-chlorophenyl)cyclohexanone. This transformation is a cornerstone of organic synthesis.
Preferred Synthetic Route: Ketone Reduction
The reduction of a ketone to a secondary alcohol is a highly reliable and well-understood transformation. Sodium borohydride (NaBH₄) is often the reagent of choice for this purpose in a laboratory setting.
Causality Behind Experimental Choice:
-
Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. Unlike stronger reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce other functional groups that might be present, nor will it typically affect the aromatic chlorophenyl ring.
-
Safety and Handling: NaBH₄ is significantly safer to handle than LiAlH₄. It is stable in air and can be used in protic solvents like methanol or ethanol, simplifying the experimental setup and workup.[8]
-
Stereocontrol: The stereochemical outcome (the ratio of cis to trans isomers) of the reduction is influenced by steric hindrance. Hydride attack generally occurs from the less hindered face of the carbonyl, which can be predicted and controlled to some extent.[9]
Caption: Workflow for the synthesis of 4-(4-Chlorophenyl)cyclohexanol.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol provides a robust, self-validating method for the synthesis of 4-(4-chlorophenyl)cyclohexanol.
Materials:
-
4-(4-Chlorophenyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether (or Dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-chlorophenyl)cyclohexanone (1.0 eq) in methanol. Cool the flask to 0 °C in an ice-water bath.
-
Insight: Cooling the solution is crucial to moderate the initial exothermic reaction upon addition of the hydride, preventing side reactions and ensuring controlled reduction.
-
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Effervescence (hydrogen gas evolution) may be observed.
-
Validation: The gradual addition prevents an uncontrolled, vigorous reaction. The reaction can be monitored for completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis confirms the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the solution is acidic. This step neutralizes the excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Add water and extract the aqueous layer three times with diethyl ether or dichloromethane.[9]
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-(4-chlorophenyl)cyclohexanol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography to isolate the desired isomer.
Spectroscopic Characterization
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The following are the expected spectral characteristics for 4-(4-chlorophenyl)cyclohexanol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the alcohol hydroxyl group. The broadening is due to hydrogen bonding.[10]
-
C-H Stretch (sp³): Multiple sharp peaks will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the C-H bonds of the cyclohexane ring.
-
C-H Stretch (sp²): Weaker, sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the C-H bonds on the aromatic ring.
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1100-1000 cm⁻¹ region corresponds to the C-O single bond stretch of the secondary alcohol.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 800-600 cm⁻¹, can be attributed to the C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (Ar-H): The four protons on the chlorophenyl ring will appear as two distinct doublets in the aromatic region (~7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Carbinol Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group will appear as a multiplet. Its chemical shift is highly dependent on the isomer (cis vs. trans) and solvent, typically ranging from 3.5 to 4.1 ppm.
-
Cyclohexane Protons (-CH₂-): The aliphatic protons of the cyclohexane ring will produce complex, overlapping multiplets in the upfield region (~1.2-2.5 ppm).
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, and its signal may exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the chlorine will be shifted, as will the carbon attached to the cyclohexane ring (the ipso-carbon). Typical shifts are in the 120-145 ppm range.
-
Carbinol Carbon (-CH-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the 65-75 ppm range.[11]
-
Cyclohexane Carbons (-CH₂-): The remaining five carbons of the cyclohexane ring will appear in the aliphatic region, typically between 25-45 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 210.
-
Isotope Peak (M+2): A characteristic feature will be a significant peak at m/z = 212 (the M+2 peak), which is approximately one-third the intensity of the M⁺ peak. This pattern is definitive for a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments: Common fragmentation pathways include the loss of a water molecule (M-18), loss of HCl (M-36), and cleavage of the cyclohexane ring. A prominent fragment corresponding to the chlorophenyl moiety is also expected.[12]
Applications in Research and Drug Development
4-(4-Chlorophenyl)cyclohexanol serves as a critical intermediate in synthetic chemistry.
-
Pharmaceutical Precursor: Its primary value lies in its role as a building block for APIs. The specific stereochemistry of the trans-isomer is often required to achieve the correct three-dimensional orientation for binding to biological targets.[1]
-
Scaffold for Analgesics: The 4-arylcyclohexanol scaffold is a known pharmacophore in the development of centrally acting analgesics and other CNS-active agents.[1]
-
Structure-Activity Relationship (SAR) Studies: The molecule provides a platform for SAR studies. Modifications to the chlorophenyl ring (e.g., changing the halogen or its position) or the hydroxyl group (e.g., esterification) allow researchers to probe the structural requirements for biological activity.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 4-(4-chlorophenyl)cyclohexanol.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[14][15]
References
-
Appchem. (n.d.). 4-(4-Chlorophenyl)cyclohexanol | 930766-09-9. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,1-bis(4-chlorophenyl)ethanol. Retrieved from [Link]
-
YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from [Link]
-
Brainly. (2022). Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. Retrieved from [Link]
-
SciELO. (2015). Screening of By-Products of Esfenvalerate in Aqueous Medium Using SBSE Probe Desorption GC-IT-MS Technique. Retrieved from [Link]
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